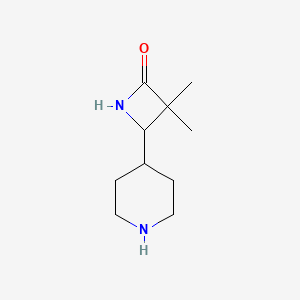

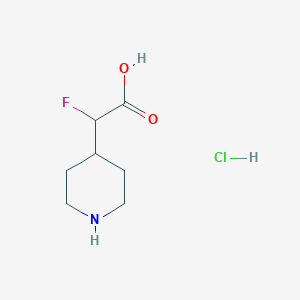

3,3-二甲基-4-(哌啶-4-基)氮杂环丁烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stereoselective Synthesis Analysis

The first paper discusses a novel approach to the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are closely related to the compound of interest, 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one. The synthesis involves the use of 2-(2-mesyloxyethyl)azetidines, which are transformed into a variety of new piperidine derivatives through reactions with different nucleophiles. This process includes the formation of transient 1-azoniabicyclo[2.2.0]hexanes and an S(N)2-type ring opening to yield the final azaheterocycles. The paper also describes a computational analysis that supports the reaction mechanism. This method provides an alternative route to 3,4-disubstituted 5,5-dimethylpiperidines and their analogues, which are important in medicinal chemistry. The synthesis of cis-4-bromo-3-(phenoxy or benzyloxy)piperidines and their subsequent conversion into the piperidin-3-one framework is particularly relevant to the compound .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of azetidine-based isosteres, which are analogues of piperidine and related compounds. The study includes the design and synthesis of 3-((hetera)cyclobutyl)azetidines on a gram scale. The key synthetic step involves the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or its dibromide counterpart. X-ray diffraction studies and exit vector plot analysis were used to examine the molecular geometry of the products. The results demonstrate that these azetidine-based isosteres have a larger size and increased conformational flexibility compared to their parent heterocycles. This suggests potential utility as building blocks for lead optimization in drug discovery, which could be applicable to the structural analysis of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one, the methodologies and reaction mechanisms described can be extrapolated to hypothesize potential reactions. The first paper's discussion of the reactivity of azetidines with various nucleophiles and the formation of piperidine frameworks through ring transformations could be relevant to the chemical behavior of the compound . The stereoselective preparation techniques and the detailed computational analysis of reaction mechanisms provide a foundation for understanding how similar compounds might react under various conditions .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one. However, the synthesis and structural analysis of related azetidine and piperidine derivatives offer some context. The physical properties such as size and conformational flexibility of the synthesized compounds are discussed in the second paper, which could be indicative of the properties of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one. The increased size and flexibility of the azetidine-based isosteres suggest that the compound of interest may also exhibit unique physical characteristics that could influence its chemical reactivity and potential applications in drug discovery .

科学研究应用

合成与转化

- 顺式-3,4-二取代哌啶的对映选择性合成:利用 2-(2-甲磺酰氧基乙基)氮杂环丁烷,该方法允许对映选择性地制备各种 4-取代哌啶,这是药物化学中一种有价值的模板(Mollet 等人,2011 年)。

- 药物发现的构建模块:设计和合成的基于 3-((杂环)环丁基)氮杂环丁烷的等排体充当高级构建模块,与母体杂环相比具有更大的尺寸和灵活性,可用于药物发现中的先导优化(Feskov 等人,2019 年)。

抗菌和抗结核活性

- 抗菌和抗结核活性:合成的嘧啶-氮杂环丁酮类似物对细菌和真菌菌株表现出显着的抗菌活性,并对结核分枝杆菌具有体外活性,表明它们在设计抗菌和抗结核化合物方面的潜力(Chandrashekaraiah 等人,2014 年)。

哌啶-4-酮的合成

- 转化为哌啶-4-酮:本研究讨论了将 2-烷氧基-5-氨基-2-戊烯酸甲酯转化为 5,5-二甲基-3-氧代哌啶-2-酮,为合成这些化合物提供了一种新方法(Dejaegher 等人,2008 年)。

氮杂环丁烷反应

- 氮杂环丁烷和氮杂环丁烷-2-酮反应:讨论了氮杂环丁烷和氮杂环丁烷-2-酮的反应性,重点介绍了它们在合成各种杂环化合物(包括哌啶和吡咯烷)中的用途(Singh 等人,2008 年)。

通过扩环合成哌啶-4-酮

- 扩环生成哌啶-4-酮:解释了一种通过扩环和氮杂环丁烷氧化合成新型 5,5-二甲基哌啶-4-酮和 5,5-去甲基类似物的方法(Mollet 等人,2013 年)。

抗菌研究

- NMR 光谱和抗菌研究:研究了某些哌啶-4-亚烷基化合物的抗菌特性,重点介绍了它们对各种细菌和真菌菌株的有效性(Prakash 等人,2013 年)。

双环 β-内酰胺的合成

- 双环 β-内酰胺及其还原:本研究描述了通过自由基环化合成双环 β-内酰胺,以及它们转化为哌啶和氮杂环庚烷的过程(Leemans 等人,2008 年)。

环转化为吡咯烷和哌啶

- 转化为吡咯烷和哌啶:描述了氮杂环丁烷中间体在重排中用于产生立体异构明确的吡咯烷和哌啶(Van Brabandt 等人,2006 年)。

斑马鱼试验中的氮杂环丁烷衍生物

- 氮杂环丁烷衍生物的斑马鱼胚胎试验:考察了氮杂环丁烷衍生物在斑马鱼胚胎发育试验中的作用,表明了它们的潜在生物影响以及在药物发现筛选中的适用性(Feula 等人,2013 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively .

属性

IUPAC Name |

3,3-dimethyl-4-piperidin-4-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXRNASVXFIYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)